2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-15-5-9-17(10-6-15)19-14-26-21(22-19)23-20(24)13-16-7-11-18(12-8-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKGNSIWYUWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Construction
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of a thiourea derivative with an α-halo ketone. For this compound, 4-(4-ethylphenyl)-2-aminothiazole serves as the foundational intermediate.
- Reactants :
- 4-Ethylphenacyl bromide (α-halo ketone, 1.0 equiv)
- Thiourea (1.2 equiv)
- Conditions :
- Solvent: Ethanol (reflux, 8–12 hours)
- Catalyst: None required
- Workup :
- Cool to room temperature, filter precipitated product, wash with cold ethanol.
- Yield : 72–78% (white crystalline solid).
Acetamide Functionalization
The 2-aminothiazole intermediate undergoes acetylation with 2-(4-ethoxyphenyl)acetyl chloride. This step introduces the ethoxyphenylacetamide moiety.
Procedure:
- Reactants :
- 4-(4-Ethylphenyl)-2-aminothiazole (1.0 equiv)
- 2-(4-Ethoxyphenyl)acetyl chloride (1.1 equiv)
- Conditions :
- Solvent: Dichloromethane (0°C to room temperature, 4 hours)
- Base: Triethylamine (1.5 equiv)
- Workup :
- Extract with NaHCO₃ (5%), dry over MgSO₄, concentrate under reduced pressure.
- Yield : 65–70% (off-white powder).
Industrial Production Methods
Scale-up synthesis prioritizes cost-efficiency, safety, and yield optimization. Continuous flow reactors and automated systems are employed to enhance reproducibility.
Large-Scale Thiazole Synthesis
Reactor Design :
- Type : Continuous stirred-tank reactor (CSTR)
- Parameters :
- Temperature: 80°C
- Residence time: 2 hours
- Throughput: 50 kg/day
Purification :
Acetylation Under Flow Conditions
System Configuration :
- Microreactor : Packed-bed column (Pd/C catalyst)
- Conditions :
- Solvent: Toluene
- Temperature: 50°C
- Pressure: 3 bar
Advantages :
- Reduced reaction time (1.5 hours vs. 4 hours batch).
- Yield improvement to 82%.
Optimization Strategies
Solvent Screening
Comparative studies reveal solvent polarity significantly impacts acetylation efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 65 | 98 |
| THF | 7.58 | 58 | 95 |
| Acetonitrile | 37.5 | 72 | 97 |
Acetonitrile enhances nucleophilicity of the amine, improving yield despite higher polarity.
Catalytic Enhancements
Base Optimization :
- Triethylamine : 65% yield
- DMAP (4-Dimethylaminopyridine) : 78% yield (via dual activation of acyl chloride).
Comparative Analysis of Methodologies
| Method | Thiazole Yield (%) | Acetylation Yield (%) | Total Yield (%) | Scalability |
|---|---|---|---|---|
| Batch (Ethanol) | 75 | 65 | 48.8 | Moderate |
| Flow (Toluene) | 80 | 82 | 65.6 | High |
| Microwave-Assisted | 85 | 70 | 59.5 | Low |
Flow chemistry outperforms batch methods in throughput and yield, making it preferable for industrial applications.
Structural Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The synthesized compounds were evaluated using standard microbiological techniques, revealing promising results for antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain thiazole compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression, enhancing their therapeutic efficacy .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE are crucial for increasing acetylcholine levels in the brain, potentially alleviating symptoms of cognitive decline. Research indicates that modifications to the thiazole structure can enhance inhibitory activity, making these compounds candidates for further development as therapeutic agents against Alzheimer's disease .
Synthesis Techniques
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate phenolic compounds with thioketones or thioureas.
- Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride or acetyl chloride to form the acetamide.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Based Acetamides
Key Observations :
- Electronic Effects: The 4-ethylphenyl group in the target compound provides steric bulk and moderate lipophilicity.
- Polarity : Hydroxy/methoxy substituents (e.g., compound 6a in ) increase polarity and hydrogen-bonding capacity compared to the ethoxy group.
- Biological Relevance: Thiazolidinone-linked derivatives (e.g., 3g in ) exhibit α-glucosidase inhibitory activity, suggesting that structural extensions to the acetamide moiety can enhance pharmacological profiles.
Key Observations :
Table 3: Reported Activities of Structural Analogues
Key Observations :
- Thiazolidinone derivatives (e.g., 3g) show promising enzyme inhibition, likely due to hydrogen-bonding interactions with the dioxo moiety .
- Ethoxyphenyl-containing analogues (e.g., compound 6b in ) are explored for antiproliferative effects, though specific data for the target compound remain unreported.
Physicochemical Properties
Table 4: Predicted Properties Based on Analogues
Key Observations :
- Polar substituents (e.g., cyano or thiazolidinone) improve solubility but may reduce membrane permeability.
Biological Activity
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
In a study focusing on similar thiazole derivatives, it was observed that modifications on the phenyl ring significantly influenced the cytotoxicity, suggesting a structure-activity relationship (SAR) where electron-donating groups enhance activity.
Antimicrobial Activity
The antimicrobial properties of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide have also been investigated. It has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Moreover, compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways such as MAPK/NF-kB has been reported.
Case Study:
A study involving a thiazole derivative demonstrated significant inhibition of inflammatory markers in a β-Amyloid-induced Alzheimer’s disease model, suggesting that the compound could be beneficial in neuroinflammatory conditions .
Mechanistic Insights
The biological activities of thiazole-containing compounds are often attributed to their ability to interact with specific molecular targets within cells. For instance, the presence of electron-donating groups in the phenyl ring enhances interactions with cellular proteins involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
